
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione is a complex organic compound featuring a cyclobutane ring substituted with two pyrazolone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole with a cyclobutane-1,3-dione derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrazolone ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-3-oxo-2,3-dihydro-1H-pyrazole: A precursor in the synthesis of the target compound.
Cyclobutane-1,3-dione: Another precursor used in the synthesis.
Other pyrazolone derivatives:
Uniqueness
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione is unique due to its combination of a cyclobutane ring with two pyrazolone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
848417-92-5 |
|---|---|
Fórmula molecular |
C14H16N4O4 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
2,4-bis(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)cyclobutane-1,3-dione |
InChI |
InChI=1S/C14H16N4O4/c1-5-7(13(21)17(3)15-5)9-11(19)10(12(9)20)8-6(2)16-18(4)14(8)22/h9-10,15-16H,1-4H3 |
Clave InChI |
FUCHRUUEGREKAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C)C2C(=O)C(C2=O)C3=C(NN(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


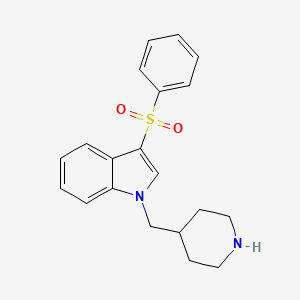
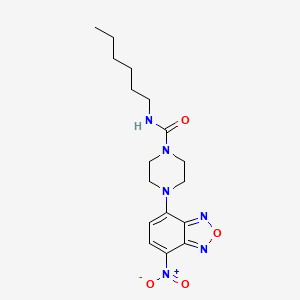
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
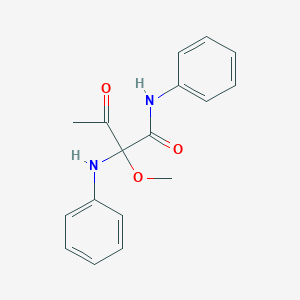
![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
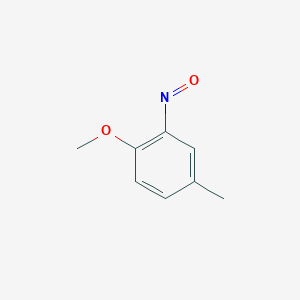
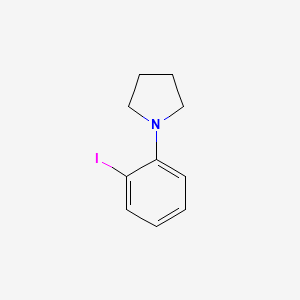




![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
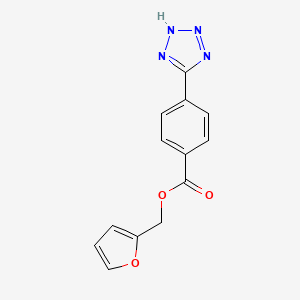
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)
